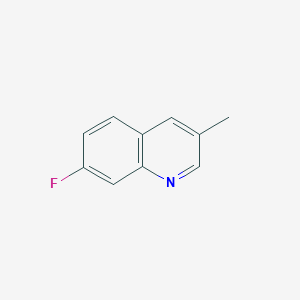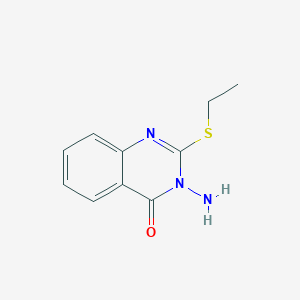
3-amino-2-(ethylthio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-(ethylthio)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group and an ethylthio group in the 3- and 2-positions, respectively, makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(ethylthio)quinazolin-4(3H)-one typically involves the nucleophilic substitution of a quinazolinone derivative. One common method starts with the preparation of 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one, which is then reacted with various amines to introduce the amino group at the 3-position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under an ice bath followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-amino-2-(ethylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: N-alkylated or N-acylated quinazolinones.
科学研究应用
3-amino-2-(ethylthio)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
作用机制
The mechanism of action of 3-amino-2-(ethylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antiviral activity against tobacco mosaic virus is attributed to its binding to the viral coat protein, inhibiting the virus’s ability to infect host cells . In the case of its antihistaminic activity, the compound likely interacts with histamine H1 receptors, preventing histamine from exerting its effects .
相似化合物的比较
Similar Compounds
2-Phenyl-3-(2-substituted amino)ethylaminoquinazolin-4(3H)-ones: These compounds also exhibit antihistaminic activity and have been studied for their potential as non-sedative antihistamines.
Penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold: These compounds have shown significant antiviral activity against tobacco mosaic virus.
Uniqueness
3-amino-2-(ethylthio)quinazolin-4(3H)-one is unique due to the presence of both an amino group and an ethylthio group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for medicinal chemistry research.
属性
CAS 编号 |
158656-07-6 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC 名称 |
3-amino-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-10-12-8-6-4-3-5-7(8)9(14)13(10)11/h3-6H,2,11H2,1H3 |
InChI 键 |
JWCWNJGOFGBRPC-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


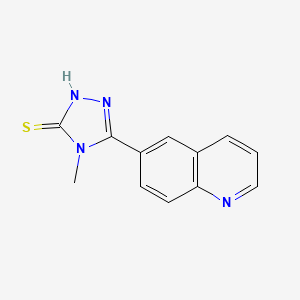
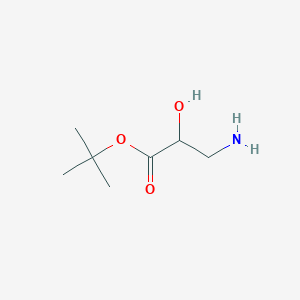
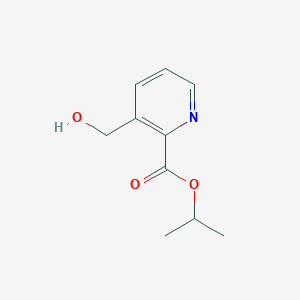
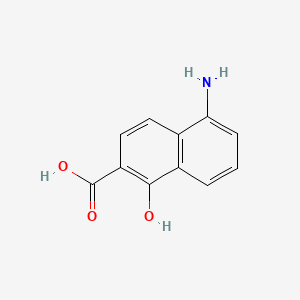
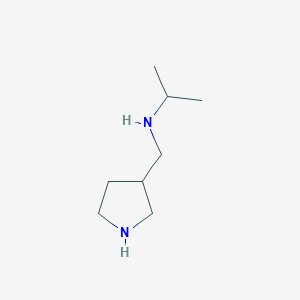
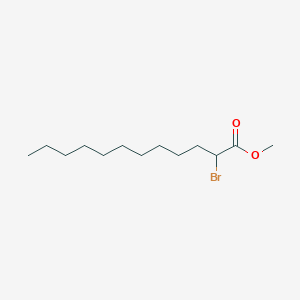
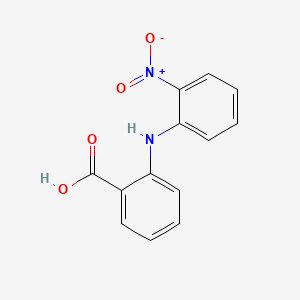
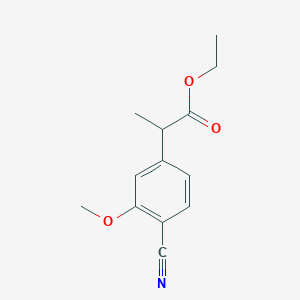
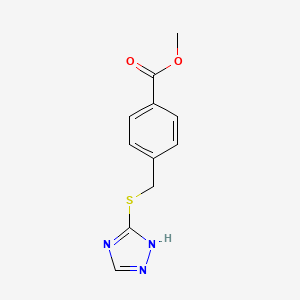
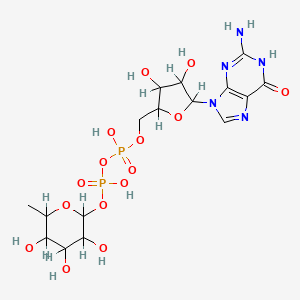
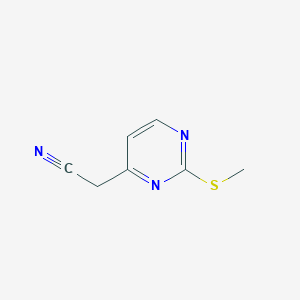
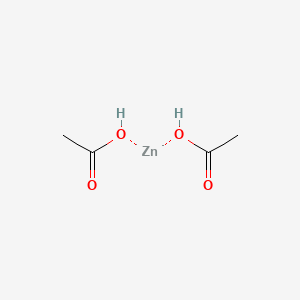
![Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8807657.png)
